(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE
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Overview
Description
(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2011 g/mol . . This compound is a stereoisomer of 1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE can be synthesized through various methods. One common method involves the reduction of 1,2-naphthoquinone using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol. The reaction typically occurs at room temperature and yields the desired diol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield tetrahydronaphthalenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalenes.
Substitution: Esters or ethers of the original diol.
Scientific Research Applications
(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-: This is the cis-stereoisomer of the compound and has similar chemical properties but different spatial arrangement of atoms.
1,2,3,4-Tetrahydro-1-naphthol: Another related compound with a hydroxyl group at the 1-position instead of the 2-position.
Uniqueness
(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The trans-configuration can lead to different physical and chemical properties compared to its cis-counterpart .
Properties
CAS No. |
14211-53-1 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2 |
InChI Key |
KMQJJAOZMONGLS-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C1O)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)O |
Key on ui other cas no. |
57495-92-8 |
Synonyms |
1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene, (1S-cis)-isomer 1,2-dihydroxytetralin |
Origin of Product |
United States |
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